molecular formula C8H7FO2S B11823406 2-Phenylethenesulfonyl fluoride

2-Phenylethenesulfonyl fluoride

Cat. No.: B11823406
M. Wt: 186.21 g/mol
InChI Key: VDCNEIUADPFQPG-UHFFFAOYSA-N
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Description

2-Phenylethenesulfonyl fluoride (CAS: N/A; structure: (E)-ArCH=CH–SO₂F) is a bifunctional electrophile featuring a sulfonyl fluoride group and a vinyl moiety. Its synthesis is efficiently achieved via the Heck-Matsuda reaction, enabling β-arylation of ethenesulfonyl fluoride (ESF) with aryl diazonium salts on a 10 mmol scale . The E-configuration of the double bond is confirmed by X-ray crystallography .

This compound serves as a versatile building block in SuFEx (Sulfur Fluoride Exchange) click chemistry, owing to the stability and selective reactivity of the sulfonyl fluoride group . Notably, it exhibits anticancer activity by inhibiting telomerase, with para-substituted derivatives showing enhanced potency (e.g., compound 15 in MDA-MB-231 cell lines) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCNEIUADPFQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Heck-Matsuda Arylation

This palladium-catalyzed cross-coupling reaction produces 2-phenylethenesulfonyl fluoride from ethenesulfonyl fluoride and arenediazonium tetrafluoroborates:

  • Reagents : Pd(OAc)₂, NaHCO₃, DMF, 80°C

  • Yield : 43–97% (E-isomer predominant)

  • Mechanism : Oxidative addition of diazonium salt to Pd(0), followed by migratory insertion and β-hydride elimination.

Methanedisulfonyl Fluoride Condensation

Reaction with aryl aldehydes via Knoevenagel-type condensation:

  • Reagents : CH₂(SO₂F)₂, N-methylpyrrolidine, THF, reflux

  • Example : 2-Naphthaldehyde → 2-(2-naphthyl)ethenesulfonyl fluoride .

Electrochemical Oxidation

Thiols or disulfides are oxidized to sulfonyl fluorides using KF as a fluoride source:

  • Conditions : Graphite electrodes, HCl-Et₃N, CH₃CN/H₂O, 10 mA/cm²

  • Advantages : Mild, scalable, avoids toxic reagents .

Michael Addition

Acts as a Michael acceptor with nucleophiles (e.g., amines, thiols):

Reaction PartnerProductYieldConditions
Butylamineβ-Aminoethane sulfonamide62%CH₂Cl₂, DBU, RT
WaterHydrolysis to sulfonic acidAqueous, pH 7–8

Nucleophilic Substitution

Reacts with amines to form sulfonamides and cyclic β-sultams:

text
(E)-2-Phenylethenesulfonyl fluoride + RNH₂ → β-Aminoethane sulfonamide (e.g., 6f [10]) → Cyclic 1,2,4-thiadiazinane 1,1-dioxide (via DBU catalysis) [10]

Hydrolysis

Degrades in aqueous solutions:

  • Rate : pH-dependent (faster at alkaline pH)

  • Products : Sulfonic acid and HF.

Sulfonylation

Modifies serine residues in enzymes:

  • Example : Covalent inhibition of serine proteases via nucleophilic attack on the sulfonyl fluoride group.

Electrochemical Pathway

  • Step 1 : Thiol oxidation to disulfide radical cation

  • Step 2 : Fluoride attack to form sulfenyl/sulfinyl fluoride intermediates

  • Step 3 : Further oxidation to sulfonyl fluoride .

Amine-Mediated Cyclization

  • Base Role : DBU deprotonates the amine, enabling intramolecular cyclization to form 1,2,4-thiadiazinane dioxides .

Stability & Handling

  • Storage : Anhydrous solvents (e.g., DMSO, isopropanol) to prevent hydrolysis

  • Decomposition : Rapid in water (>1 h at neutral pH) .

Scientific Research Applications

Protease Inhibition in Biochemical Research

Role in Cell Lysis and Protein Purification

PMSF is primarily used as a protease inhibitor during cell lysis, which helps prevent the degradation of proteins by endogenous proteases. It is particularly effective against serine proteases, such as trypsin and chymotrypsin, which are commonly involved in protein breakdown. The effective concentration of PMSF typically ranges from 0.1 to 1 mM, with a half-life of approximately 1 hour at pH 7.5 .

Table 1: Characteristics of PMSF

PropertyValue
Effective Concentration0.1 - 1 mM
Half-life~1 hour at pH 7.5
StabilityHydrolyzes in aqueous solutions; stable in DMSO at -20°C for ~6 months
Target ProteasesSerine proteases

Applications in Sample Preservation

PMSF is extensively used to preserve biological samples by inactivating specific proteins post-cell lysis. This application is crucial for maintaining the integrity of samples for subsequent analyses. For instance, PMSF has been shown to stabilize proteins during purification processes, thereby minimizing degradation risks and ensuring accurate experimental outcomes .

Case Studies Highlighting PMSF Applications

Case Study 1: Research on Gastroprotective Agents

In studies investigating the gastroprotective effects of Sofalcone, PMSF was employed to inhibit proteolytic enzymes that could interfere with the assessment of anti-inflammatory properties. The use of PMSF allowed researchers to delineate the specific actions of Sofalcone without confounding results from enzyme activity .

Case Study 2: Fluoride Release Concerns

Research has indicated that PMSF can release fluoride into solution during its action as a protease inhibitor, raising concerns about potential artifacts in experiments, particularly in dental research applications. This finding suggests that while PMSF serves as an effective inhibitor, its side effects must be considered when interpreting results .

Implications for Drug Development

PMSF's ability to inhibit serine proteases has implications in drug development, particularly for therapies targeting proteolytic pathways. For example, the inhibition of specific proteases can be critical in developing treatments for diseases where these enzymes play a role, such as cancer and inflammatory conditions .

Comparison with Similar Compounds

Example Compounds :

  • Benzenesulfonyl chloride (1)
  • p-Nitrobenzenesulfonyl chloride (2)
  • (E)-2-Phenylethenesulfonyl chloride (3)
Property 2-Phenylethenesulfonyl Fluoride Benzenesulfonyl Chlorides
Solvolysis Rate Slower (fluoride stability) Faster (Cl⁻ better leaving group)
Reactivity Pathway Michael addition dominant Substitution (e.g., sulfonamide formation)
Stability Higher (resistant to hydrolysis) Lower (prone to hydrolysis)

β-Arylethenesulfonyl Chlorides

Example Reaction: β-Arylethenesulfonyl chlorides react with secondary amines to form sulfonamides, whereas this compound undergoes Michael addition with amines (e.g., morpholine, piperazine) to yield adducts (±)-5a–e (>90% yield) .

Feature β-Arylethenesulfonyl Fluoride β-Arylethenesulfonyl Chloride
Nucleophilic Target Vinyl (Michael acceptor) Sulfonyl (substitution)
Functional Group –SO₂F (SuFEx-compatible) –SO₂Cl (hydrolysis-prone)

Ethenesulfonyl Fluoride (ESF)

Key Difference : this compound has 4.5 orders of magnitude lower electrophilicity than ESF in Michael additions, attributed to the electron-donating phenyl group . This reduced reactivity allows selective modifications in bis-electrophilic systems.

Parameter This compound ESF
Electrophilicity (Mayr’s Scale) Moderate (log k = 4.5 lower) High
Synthetic Utility Selective bis-electrophile Single-target reactivity

Aliphatic Sulfonyl Fluorides

Example : 2-Phenylethanesulfonyl chloride (CAS: 4025-71-2) lacks the conjugated vinyl group, reducing its utility in click chemistry. The ethene moiety in this compound enables dual reactivity (SuFEx and Michael addition) .

Data Tables

Table 1: Substituent Effects on Anticancer Activity

Substituent Position Electron Effect Telomerase Inhibition (IC₅₀)
Para Neutral/Withdrawing High (e.g., NO₂: compound 22)
Meta Strong Withdrawing (F, CF₃) Moderate

Table 2: Reactivity in Amine Reactions

Compound Reaction Type Yield (%)
This compound Michael addition (piperazine) 95
β-Arylethenesulfonyl Chloride Sulfonamide formation 85–90

Biological Activity

2-Phenylethenesulfonyl fluoride (PESF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its potential biological activities, particularly as a protease inhibitor. This article explores the biological activity of PESF, focusing on its mechanisms of action, effects on various enzymes, and relevant case studies.

This compound is structurally related to phenylmethanesulfonyl fluoride (PMSF), a well-known serine protease inhibitor. PESF irreversibly modifies the active site serine residues in serine proteases, leading to their inactivation. The general reaction can be represented as follows:

Enzyme Ser O H +PESFEnzyme Ser O SO2CH2C6H5)+HF\text{Enzyme Ser O H }+\text{PESF}\rightarrow \text{Enzyme Ser O SO}_2\text{CH}_2\text{C}_6\text{H}_5)+\text{HF}

This covalent modification is crucial for the inhibition of various enzymes involved in metabolic pathways.

Biological Activity and Enzyme Inhibition

1. Protease Inhibition:
PESF has been shown to inhibit several serine proteases, including trypsin and chymotrypsin. The effective concentration range for inhibition is typically between 0.1 mM and 1 mM. PESF's half-life in aqueous solutions is relatively short, approximately 60 minutes at pH 7.5, which necessitates careful handling during experimental procedures .

2. Effects on Other Enzymes:
Research indicates that PESF may also impact thiol-dependent enzymes like HMG-CoA synthase and HMG-CoA reductase, suggesting a broader inhibitory profile beyond serine proteases. Notably, these enzymes are critical in cholesterol biosynthesis, and their inhibition can have significant physiological implications .

Case Study 1: Impact on Sterol Biosynthesis

A study investigated the effect of PESF on sterol biosynthesis by examining its inhibition of HMG-CoA reductase activity. The results demonstrated that PESF at a concentration of 1 mM significantly reduced enzyme activity, indicating its potential role in modulating lipid metabolism .

Case Study 2: Inhibition of Cytochrome P450 Enzymes

Another research effort focused on the effects of PESF on cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. The study found that PESF could inhibit mammalian liver carboxylesterases, affecting the metabolism of various drugs and environmental contaminants . This highlights the compound's relevance in pharmacology and toxicology.

Data Summary

Property Value
Chemical NameThis compound
Inhibition TypeSerine protease inhibitor
Effective Concentration Range0.1 - 1 mM
Half-life in Aqueous Solution~60 min at pH 7.5
Impacted EnzymesTrypsin, Chymotrypsin, HMG-CoA synthase, HMG-CoA reductase
ApplicationBiochemical research

Q & A

Q. What are the optimal conditions for synthesizing 2-phenylethenesulfonyl fluoride via the Heck-Matsuda reaction?

The Heck-Matsuda reaction enables scalable synthesis (≥10 mmol) using palladium catalysis and aryl diazonium salts. Key conditions include:

  • Substrate scope tolerance for electron-donating/withdrawing groups (e.g., nitro, carboxylic acid substituents) on diazonium salts.
  • Selective C(sp²)–N bond cleavage without affecting C(sp²)–Br bonds in brominated substrates.
  • Reaction fidelity confirmed by X-ray crystallography for stereochemical validation (e.g., E-configuration of product 3e) .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

  • NMR Spectroscopy : To confirm vinyl sulfonyl fluoride structure and substituent effects.
  • X-ray Crystallography : For unambiguous determination of stereochemistry (e.g., E-configuration in β-arylethenesulfonyl fluorides).
  • Mass Spectrometry : To verify molecular weight and purity (>95%) .

Q. What are common research applications of this compound in chemical biology?

  • SuFEx Click Chemistry : As a bis-electrophile for sequential modifications (e.g., Michael addition followed by sulfur-fluoride exchange).
  • Biochemical Probes : Functionalization with alkyne tags (e.g., via 1-propargyl piperazine) for target identification in pull-down assays.
  • Medicinal Chemistry : Building block for synthesizing sulfonamide derivatives (e.g., piperazine-linked acetamides) .

Advanced Questions

Q. How does the reactivity of this compound with amines differ from sulfonyl chlorides?

Unlike sulfonyl chlorides, which undergo substitution, this compound preferentially undergoes Michael addition with secondary amines (e.g., piperazine, morpholine). This selectivity is attributed to the electron-withdrawing sulfonyl fluoride group enhancing olefin electrophilicity. Kinetic studies under controlled conditions (e.g., varying temperature, nucleophile concentration) are recommended to validate reactivity trends .

Q. How can researchers design experiments to exploit the bifunctionality of β-arylethenesulfonyl fluorides?

  • Stepwise Functionalization : First, perform Michael addition under mild conditions (e.g., room temperature, aprotic solvents), then utilize SuFEx chemistry for sulfur-centered modifications.
  • Orthogonal Reactivity Screening : Test diverse nucleophiles (e.g., thiols, azides) to map reactivity hierarchies.
  • Computational Modeling : Predict regioselectivity using DFT calculations to guide experimental design .

Q. What protocols ensure stability and reproducibility in handling this compound?

  • Storage : Anhydrous conditions (e.g., desiccators) at –20°C to prevent hydrolysis.
  • Handling : Use inert atmospheres (argon/glovebox) for moisture-sensitive reactions.
  • Analytical Consistency : Follow subsampling guidelines (e.g., incremental material homogenization) to minimize preparation errors .

Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl fluorides?

  • Controlled Comparative Studies : Parallel experiments with sulfonyl chlorides/fluorides under identical conditions.
  • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR, HPLC) to identify rate-determining steps.
  • Meta-Analysis : Cross-reference studies with variance analysis (e.g., ANOVA for adsorbent efficiency in fluoride systems) to isolate experimental variables .

Q. What experimental strategies optimize substituent effects in β-arylethenesulfonyl fluoride synthesis?

  • Substituent Screening : Test ortho-, meta-, and para-substituted diazonium salts to assess steric/electronic influences.
  • Catalyst Tuning : Evaluate palladium ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) for improved yields.
  • Scale-Up Validation : Reproduce small-scale reactions at 10 mmol+ to confirm robustness .

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